

protocol for Wee1-IN-3 in vitro kinase inhibition assay

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Compound Focus: **Wee1-IN-3**

Cat. No.: S8428636

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Known Activity Data for Wee1-IN-3

The table below summarizes the quantitative data available for **Wee1-IN-3** from a single source [1].

Assay Type	Description	Result (IC ₅₀)	Context & Notes
Biochemical Assay	In vitro inhibition of Wee1 kinase	< 10 nM	Described as a "potent" inhibitor [1].
Cellular Assay	Antiproliferative activity (NCI-H23 cells)	42 nM	Reduction in cell viability after 4 days (CellTiter-Glo assay) [1].

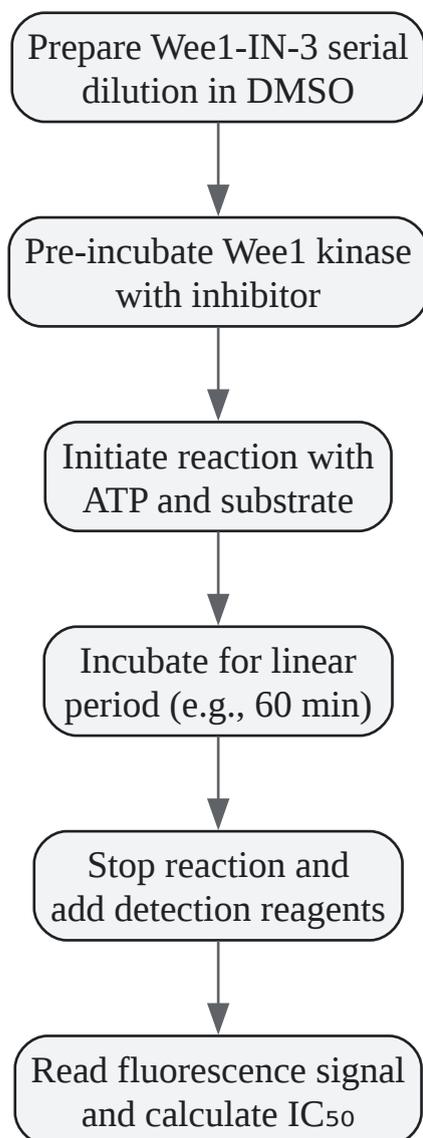
Guidelines for Protocol Development

In the absence of an explicit protocol for **Wee1-IN-3**, you can design a robust kinase inhibition assay based on standard practices for evaluating kinase inhibitors and the following general principles:

- Assay Type:** Use a **homogeneous time-resolved fluorescence (HTRF)** or **fluorescence polarization (FP)** kinase assay, which are common for high-throughput screening. The assay should measure the phosphorylation of a peptide substrate by the Wee1 kinase domain.
- Key Reagents:**

- **Enzyme:** Recombinant human Wee1 kinase domain (a construct spanning residues 342-646 was used in structural studies) [2].
- **Inhibitor:** Prepare a serial dilution of **Wee1-IN-3** in DMSO. The final DMSO concentration in the assay should be constant (e.g., 1%) across all wells.
- **Substrate and Cofactor:** A tyrosine-containing peptide substrate and ATP.
- **Experimental Procedure:**
 - **Dilution Series:** Prepare **Wee1-IN-3** in a 10-point, half-log serial dilution in DMSO, then further dilute into assay buffer.
 - **Reaction Setup:** Incubate the Wee1 kinase with the inhibitor solution for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
 - **Kinase Reaction:** Initiate the reaction by adding a mixture of ATP and substrate. The reaction should be carried out at a defined temperature (e.g., 25°C or 30°C) for a linear period (e.g., 60 minutes).
 - **Detection:** Stop the reaction with a detection reagent (e.g., EDTA and HTRF anti-phospho-antibody mix) and read the signal after stabilization.
- **Data Analysis:** Plot the signal (e.g., fluorescence ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

The following workflow diagram outlines these key steps:



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Important Considerations for Your Research

- **Validation is Crucial:** The primary data for **Wee1-IN-3** comes from a commercial supplier [1]. It is highly recommended to **validate its potency and selectivity** in your own laboratory's assay systems.
- **Assess Selectivity:** To understand its potential off-target effects, you could profile **Wee1-IN-3** against a panel of other kinases, especially those with structural similarities to Wee1, such as PLK1, which is a known off-target for other Wee1 inhibitors like AZD1775 [2] [3].
- **Cellular Activity Confirmation:** The provided cellular IC₅₀ in a viability assay suggests the compound can penetrate cells [1]. For your research, follow-up cellular experiments (e.g., Western

blot analysis of CDK1 phosphorylation at Tyr15) are needed to confirm on-target engagement.

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References

1. WEE1-IN-3 | Wee1 Inhibitor [medchemexpress.com]
2. Structural Basis of Wee Kinases Functionality and ... [pmc.ncbi.nlm.nih.gov]
3. Harnessing free energy calculations for kinome-wide ... [nature.com]

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